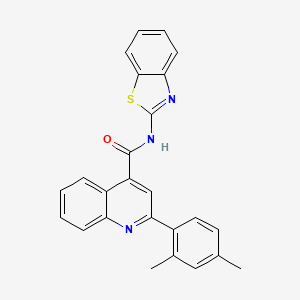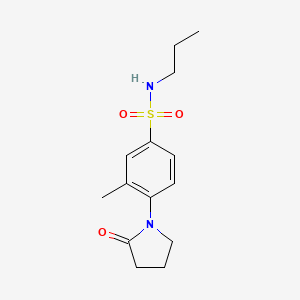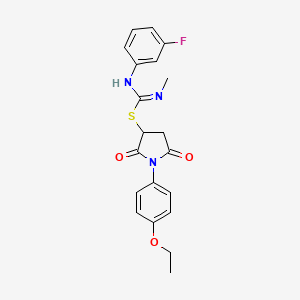
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide, also known as BMQ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinolinecarboxamide derivatives and has been reported to exhibit potent anticancer, antiviral, and antimicrobial activities. In
作用機序
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer, viral infections, and bacterial infections. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death in cancer cells. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide also inhibits the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide also inhibits viral replication by targeting viral enzymes and blocking viral entry into host cells. In addition, N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to possess antimicrobial activity against a range of bacterial strains, which makes it a promising candidate for the development of new antibiotics.
実験室実験の利点と制限
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a novel compound that exhibits potent anticancer, antiviral, and antimicrobial activities, which makes it a promising candidate for the development of new therapeutics. However, there are some limitations to using N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide in lab experiments. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is a relatively complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide research. Firstly, further studies are needed to elucidate the mechanism of action of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide, which will help to optimize its therapeutic potential. Secondly, the pharmacokinetics and toxicity of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide need to be studied in order to determine its safety and efficacy in vivo. Thirdly, the development of new formulations and delivery systems for N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide will help to improve its bioavailability and therapeutic efficacy. Finally, the potential of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide as a lead compound for the development of new drugs needs to be explored further.
合成法
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step reaction process involving the condensation of 2-aminothiophenol with 2,4-dimethylbenzaldehyde, followed by the reaction with 2-chloro-3-formylquinoline. The final product is obtained through the reaction of the intermediate compound with 2-aminobenzoic acid. The purity and yield of N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide can be improved through recrystallization and column chromatography.
科学的研究の応用
N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, viral infections, and bacterial infections. Studies have shown that N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition, N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has been reported to exhibit antiviral activity against a number of viruses, including HIV, hepatitis B and C, and influenza. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide inhibits viral replication by targeting viral enzymes and blocking viral entry into host cells. N-1,3-benzothiazol-2-yl-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide has also been shown to possess antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-15-11-12-17(16(2)13-15)22-14-19(18-7-3-4-8-20(18)26-22)24(29)28-25-27-21-9-5-6-10-23(21)30-25/h3-14H,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZHGIMQVTVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B5052586.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5052591.png)
![(2R*,3R*)-3-(1-piperidinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052599.png)
![6-bromo-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5052613.png)

![4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B5052639.png)
![2-{[5-(4-bromophenoxy)pentyl]amino}ethanol](/img/structure/B5052650.png)
![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)